

Application Notes and Protocols for the Characterization of 5-MeO-MET Metabolites

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-N-methyl-N-ethyltryptamine (**5-MeO-MET**) is a synthetic tryptamine and a structural analog of the known psychedelic compounds 5-MeO-DMT and 5-MeO-MiPT. As with other psychoactive substances, understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profile. This document provides detailed application notes and experimental protocols for the characterization of **5-MeO-MET** metabolites.

Disclaimer: To date, specific metabolism studies on **5-MeO-MET** are not extensively available in the scientific literature. The following protocols and data are based on established methods for the characterization of structurally similar 5-methoxy-N,N-dialkyltryptamines, such as 5-MeO-DMT and 5-MeO-MiPT. These methods provide a strong starting point for the analysis of **5-MeO-MET** metabolites but will require validation for this specific compound.

Predicted Metabolic Pathways

Based on the metabolism of related tryptamines, the primary metabolic pathways for **5-MeO-MET** are expected to include:

 O-demethylation: Removal of the methyl group from the 5-methoxy position, catalyzed primarily by the cytochrome P450 enzyme CYP2D6.[1]



- N-dealkylation: Removal of the N-methyl or N-ethyl group.
- Hydroxylation: Addition of a hydroxyl group to the indole ring or alkyl side chain.
- N-oxidation: Oxidation of the tertiary amine to form an N-oxide.[2]
- Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility and facilitate excretion.

Data Presentation: Quantitative Analysis of Related Tryptamine Metabolites

The following tables summarize quantitative data obtained from pharmacokinetic studies of the related compounds 5-MeO-DMT and 5-MeO-MiPT. This data can serve as a reference for expected metabolite concentrations and analytical method requirements for **5-MeO-MET**.

Table 1: Pharmacokinetic Parameters of 5-MeO-DMT and its Metabolite Bufotenine in Mouse Serum[3]

Analyte	Cmax (ng/mL)	Tmax (min)	AUC0-t (ng·min/mL)	t1/2 (min)
5-MeO-DMT	857 ± 123	5	18,785 ± 2,645	15.4 ± 2.1
Bufotenine	48.5 ± 8.7	10	1,324 ± 211	22.8 ± 3.5

Data are presented as mean \pm SEM following intraperitoneal administration of 2 mg/kg 5-MeO-DMT in mice.

Table 2: Concentrations of 5-MeO-MiPT and its Metabolites in a Human Case Sample[4]



Analyte	Matrix	Concentration (ng/mL)
5-MeO-MiPT	Blood	160
Urine	3380	
5-MeO-NiPT	Blood	Detected
Urine	Detected	
5-OH-MiPT	Blood	Detected
Urine	Detected	
5-MeO-MiPT-N-oxide	Blood	Detected
Urine	Detected	
OH-5-MeO-MiPT	Blood	Detected
Urine	Detected	

Experimental Protocols

Protocol 1: In Vitro Metabolism of 5-MeO-MET using Human Liver Microsomes (HLM)

This protocol is designed to identify phase I and phase II metabolites of **5-MeO-MET** in an in vitro setting.

Materials:

- 5-MeO-MET
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- UDPGA (Uridine 5'-diphosphoglucuronic acid)
- PAPS (3'-phosphoadenosine-5'-phosphosulfate)



- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid

Procedure:

- Incubation:
 - Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
 - Add 5-MeO-MET (final concentration 10 μM).
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding the NADPH regenerating system. For phase II metabolite identification, also add UDPGA (for glucuronidation) and PAPS (for sulfation).
 - Incubate at 37°C for 60 minutes.
 - Prepare a negative control sample without the NADPH regenerating system.
- Termination and Sample Preparation:
 - Stop the reaction by adding two volumes of ice-cold acetonitrile.
 - Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - $\circ~$ Reconstitute the residue in 100 μL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.



Protocol 2: LC-MS/MS Method for the Identification and Quantification of 5-MeO-MET and its Metabolites

This protocol provides a general framework for developing an LC-MS/MS method. Specific parameters will need to be optimized for **5-MeO-MET** and its metabolites.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (starting point):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.

Mass Spectrometry Conditions (starting point):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan for metabolite discovery and product ion scan for structural elucidation. For quantification, use Multiple Reaction Monitoring (MRM).



- Predicted MRM Transitions for 5-MeO-MET and Potential Metabolites:
 - The fragmentation of tryptamines often involves the loss of the dialkylamine group.[5] For 5-MeO-MET (MW: 232.32), the precursor ion would be [M+H]+ at m/z 233.3. A likely product ion would result from the loss of the methyl-ethyl-amine group.
 - MRM transitions for potential metabolites should be predicted based on the expected metabolic transformations (e.g., -14 Da for O-demethylation, +16 Da for hydroxylation).

Table 3: Predicted MRM Transitions for **5-MeO-MET** and its Potential Metabolites

Compound	Predicted [M+H]+ (m/z)	Predicted Product Ion (m/z)	Metabolic Pathway
5-MeO-MET	233.3	To be determined empirically	Parent
O-desmethyl-5-MeO- MET (5-HO-MET)	219.3	To be determined empirically	O-demethylation
N-desmethyl-5-MeO- MET	219.3	To be determined empirically	N-demethylation
N-desethyl-5-MeO- MET	205.3	To be determined empirically	N-deethylation
Hydroxy-5-MeO-MET	249.3	To be determined empirically	Hydroxylation
5-MeO-MET-N-oxide	249.3	To be determined empirically	N-oxidation

Protocol 3: GC-MS Analysis of 5-MeO-MET Metabolites

GC-MS is a complementary technique, particularly useful for volatile metabolites or after derivatization of polar compounds.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS).



Sample Preparation and Derivatization:

- Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine, microsomal incubate) at alkaline pH with a non-polar solvent like ethyl acetate.
- Derivatization:
 - Evaporate the organic extract to dryness.
 - Add 50 μL of a silylating agent (e.g., BSTFA with 1% TMCS).
 - Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

GC-MS Conditions (starting point):

- Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
- Injector Temperature: 280°C.
- MS Transfer Line Temperature: 290°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.

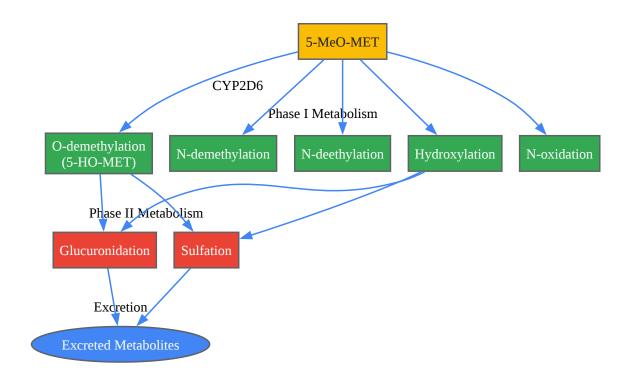
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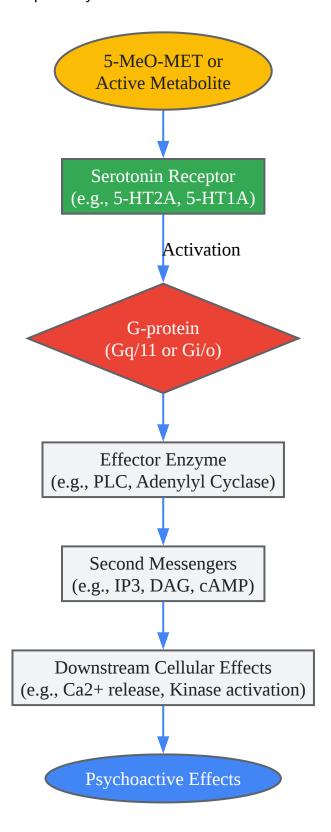
Caption: Experimental workflow for **5-MeO-MET** metabolite characterization.



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Caption: Predicted metabolic pathways of 5-MeO-MET.



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Caption: Simplified serotonergic signaling pathway for **5-MeO-MET**.

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